(-)-alpha-Copaene
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Overview
Description
Mechanism of Action
Copaene, also known as Unii-0V56hxq8N5, 0V56HXQ8N5, a-copaene, (-)-alpha-Copaene, or (-)-copaene, is a tricyclic sesquiterpene found in several essential oil-producing plants . This compound has been studied for its various biological activities, including its interaction with targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It is known that copaene is present in several essential oil-producing plants , suggesting that its targets could be related to the biological processes influenced by these essential oils.
Mode of Action
It is known that copaene is an oily liquid hydrocarbon . It is suggested that Copaene may interact with its targets through hydrophobic interactions, given its chemical nature. More research is needed to fully understand the interaction of Copaene with its targets and the resulting changes.
Biochemical Pathways
It is known that copaene is a tricyclic sesquiterpene , suggesting that it may be involved in the terpenoid biosynthesis pathway. More research is needed to fully understand the biochemical pathways affected by Copaene and their downstream effects.
Pharmacokinetics
It is known that copaene is an oily liquid hydrocarbon , suggesting that it may have unique ADME properties due to its chemical nature. More research is needed to fully understand the pharmacokinetics of Copaene and their impact on its bioavailability.
Result of Action
Copaene has been studied for its cytotoxic, genotoxic/antigenotoxic, and antioxidant/oxidant activity on human lymphocyte cultures . It was found that Copaene significantly reduced cell proliferation at high concentrations .
Action Environment
The action of Copaene can be influenced by various environmental factors. For instance, the concentration of Copaene can significantly affect its cytotoxic effects . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of Copaene.
Biochemical Analysis
Biochemical Properties
Copaene is involved in various biochemical reactions. It interacts with different enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit substantial biological activity in plants . It is also known to have antiproliferative and antioxidant properties .
Cellular Effects
Copaene has significant effects on various types of cells and cellular processes. It has been reported to inhibit the proliferation of primary rat neurons, N2a rat neuroblastoma cells, and human lymphocytes in a concentration-dependent manner . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, copaene exerts its effects through binding interactions with biomolecules and changes in gene expression . It does not significantly increase sister chromatid exchange (SCE) and micronucleus (MN) frequencies, indicating that it is not genotoxic .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of copaene change over time. It has been found to increase the total antioxidant capacity in primary rat neurons and N2a neuroblastoma cells, as well as in cultured human lymphocytes, when used at concentrations of 50 and 100 mg/L .
Dosage Effects in Animal Models
The effects of copaene vary with different dosages in animal models. At high concentrations (200 and 400 mg/L), copaene significantly reduces cell proliferation . No toxic or adverse effects have been reported at high doses .
Metabolic Pathways
Copaene is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Copaene can be synthesized through various methods, including distillation and extraction from natural sources. One common method involves the distillation of essential oils that contain copaene, such as ginger root oil . The compound can be purified by vacuum distillation to achieve a high degree of purity .
Industrial Production Methods
Industrial production of copaene typically involves the extraction of essential oils from plants known to contain high concentrations of the compound. These oils are then subjected to distillation and purification processes to isolate copaene .
Chemical Reactions Analysis
Types of Reactions
Copaene undergoes several types of chemical reactions, including:
Oxidation: Copaene can be oxidized to form various oxygenated derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Copaene can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogens and other electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of copaene can yield oxygenated sesquiterpenes, while reduction can produce various hydrocarbons .
Scientific Research Applications
Copaene has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other sesquiterpenes and complex organic molecules.
Biology: Studied for its potential antiproliferative and antioxidant properties.
Comparison with Similar Compounds
Copaene can be compared with other similar sesquiterpenes, such as:
Caryophyllene: Another sesquiterpene with anti-inflammatory and analgesic properties.
Humulene: Known for its anti-inflammatory and anticancer activities.
Farnesene: Used in the fragrance industry and studied for its potential health benefits.
Copaene is unique due to its specific molecular structure and the distinct biological activities it exhibits .
Properties
CAS No. |
3856-25-5 |
---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(2R,6R)-1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]dec-3-ene |
InChI |
InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h5,9,11-14H,6-8H2,1-4H3/t11?,12-,13?,14+,15?/m1/s1 |
InChI Key |
VLXDPFLIRFYIME-MFEYBKIZSA-N |
Isomeric SMILES |
CC1=CC[C@@H]2C3[C@H]1C2(CCC3C(C)C)C |
SMILES |
CC1=CCC2C3C1C2(CCC3C(C)C)C |
Canonical SMILES |
CC1=CCC2C3C1C2(CCC3C(C)C)C |
3856-25-5 | |
Pictograms |
Health Hazard |
Synonyms |
Copaene; 1,3-Dimethyl-8-(1-methylethyl)-tricyclo[4.4.0.02,7]dec-3-ene; 8-Isopropyl-1,3-dimethyl-tricyclo[4.4.0.02,7]dec-3-ene; (1R,2S,6S,7S,8S)-(-)-8-Isopropyl-1,3-dimethyl-tricyclo[4.4.0.02,7]dec-3-ene; (1R,2S,6S,7S,8S)-1,3-Dimethyl-8-(1-methylethyl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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